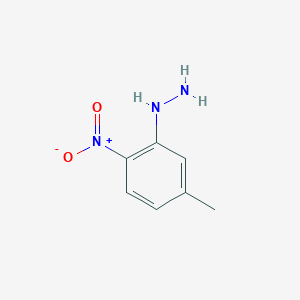

1-(5-Méthyl-2-nitrophényl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Methyl-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a nitrophenyl ring

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

In general, hydrazones (which include 1-(5-methyl-2-nitrophenyl)hydrazine) can react with aldehydes and ketones to form oximes or hydrazines . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on p-nitrophenyl hydrazones, a similar compound, used admetlab 20 to evaluate detailed parameters of drug-likeness, absorption, distribution, metabolism, and excretion .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s important to note that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 5-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of 1-(5-Methyl-2-nitrophenyl)hydrazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Oxidation: Potassium permanganate, dichloromethane.

Substitution: Alkyl halides, acetone.

Major Products Formed:

Reduction: 1-(5-Methyl-2-aminophenyl)hydrazine.

Oxidation: Azides or other nitrogen-containing compounds.

Substitution: Various substituted hydrazine derivatives.

Comparaison Avec Des Composés Similaires

- 1-(2-Nitrophenyl)hydrazine

- 1-(4-Nitrophenyl)hydrazine

- 1-(3-Methyl-2-nitrophenyl)hydrazine

Comparison: 1-(5-Methyl-2-nitrophenyl)hydrazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and biological activity

Activité Biologique

1-(5-Methyl-2-nitrophenyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(5-Methyl-2-nitrophenyl)hydrazine features a hydrazine functional group attached to a substituted aromatic ring, characterized by a methyl group and a nitro group on the phenyl ring. Its molecular formula is C8H10N4O2, with a molar mass of approximately 194.19 g/mol.

Anticancer Properties

Research indicates that compounds containing hydrazine derivatives, including 1-(5-Methyl-2-nitrophenyl)hydrazine, exhibit significant anticancer activity . The presence of the nitro group is often associated with enhanced cytotoxicity against various cancer cell lines. Mechanisms proposed for this activity include:

- Induction of oxidative stress : The nitro group can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Apoptosis induction : Studies have shown that hydrazine derivatives can activate apoptotic pathways, promoting cell death in malignancies .

Antimicrobial Activity

Hydrazone compounds, including 1-(5-Methyl-2-nitrophenyl)hydrazine, have demonstrated antimicrobial properties . Research has highlighted their effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Hydrazones are also noted for their anti-inflammatory activities , which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

The mechanisms through which 1-(5-Methyl-2-nitrophenyl)hydrazine exerts its biological effects involve:

- Binding Affinity : Molecular docking studies suggest that this compound interacts with specific enzymes or receptors relevant to disease processes.

- Biochemical Pathways : Similar compounds have been shown to influence multiple biochemical pathways, suggesting a broad spectrum of action.

Case Studies and Research Findings

Several studies have investigated the biological activities of hydrazone derivatives:

- Cytotoxicity Studies : A study demonstrated that nitrophenylhydrazines exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Screening : Research highlighted the effectiveness of hydrazones against pathogens such as Candida albicans, with minimum inhibitory concentration (MIC) values reported as low as 125 µg/mL .

- Anti-inflammatory Assessment : Various hydrazone derivatives were evaluated for their ability to reduce inflammation in vitro, showing promising results in inhibiting inflammatory markers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)hydrazine | Nitro group on a phenyl ring | Higher reactivity due to the position of the nitro group |

| 1-(3-Nitrophenyl)hydrazine | Nitro group at the meta position | Different electronic properties affecting reactivity |

| 1-(5-Methylphenyl)hydrazine | Methyl substitution without nitro | Lacks the electron-withdrawing effect of the nitro group |

| 2-Amino-5-methylphenol | Amino instead of hydrazine functionality | Exhibits different biological activities due to amino presence |

The unique combination of hydrazine and nitro functionalities in 1-(5-Methyl-2-nitrophenyl)hydrazine enhances its reactivity and potential biological activity compared to similar compounds.

Propriétés

IUPAC Name |

(5-methyl-2-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSWIJVMQFUDEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.